

Fmoc-L-Val-OH-¹³C₅, ¹⁵N: A Technical Guide for Researchers

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and applications of Fmoc-L-Val-OH-¹³C₅,¹⁵N, an isotopically labeled amino acid derivative essential for advanced research in proteomics, structural biology, and drug development. This guide includes detailed chemical and physical properties, experimental protocols for its use in peptide synthesis and analysis, and workflow diagrams to illustrate key processes.

Core Chemical Properties

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable, isotopically labeled form of the amino acid valine, protected at its α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into the valine structure, providing a distinct mass shift that is invaluable for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based applications. This labeling allows for the precise tracking and quantification of peptides and proteins in complex biological samples.[1][2][3]

Structural and Physical Data

The fundamental properties of Fmoc-L-Val-OH- 13 C₅, 15 N are summarized in the table below, compiled from various chemical suppliers. These properties are critical for its effective use in experimental settings, influencing everything from solvent selection to reaction conditions.



Property	Value	Reference(s)
Chemical Name	N-(9- Fluorenylmethoxycarbonyl)-L- valine- ¹³ C ₅ , ¹⁵ N	[4][5]
Synonyms	Fmoc-L-valine- 13 C ₅ , 15 N; Fmoc-Val-OH- 13 C ₅ , 15 N	[1][6]
Molecular Formula	¹³ C ₅ C ₁₅ H ₂₁ ¹⁵ NO ₄	[1][7]
Molecular Weight	345.34 g/mol	[1][4][7]
Mass Shift (M+n)	M+6	[4][5]
CAS Number (Labeled)	1217442-94-8	[1][7]
Appearance	White to off-white solid/powder	[1]
Melting Point	143-145 °C	[4][8]
Optical Activity	[α]20/D -17°, c = 1 in DMF	[4][5]
Isotopic Purity	≥98 atom % ¹³ C; ≥98 atom % ¹⁵ N	[4][5]
Chemical Purity	≥95-99% (CP/HPLC)	[2][4]

Solubility and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.



Parameter	Recommendation	Reference(s)
Storage (Solid)	Store at 2-8°C, desiccated, and protected from light.	[1][2][6]
Solubility	Soluble in DMF and NMP. In DMSO, soluble up to 250 mg/mL (requires sonication and warming).	[1][9]
Stock Solution Storage	In solvent: Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light.	[1]

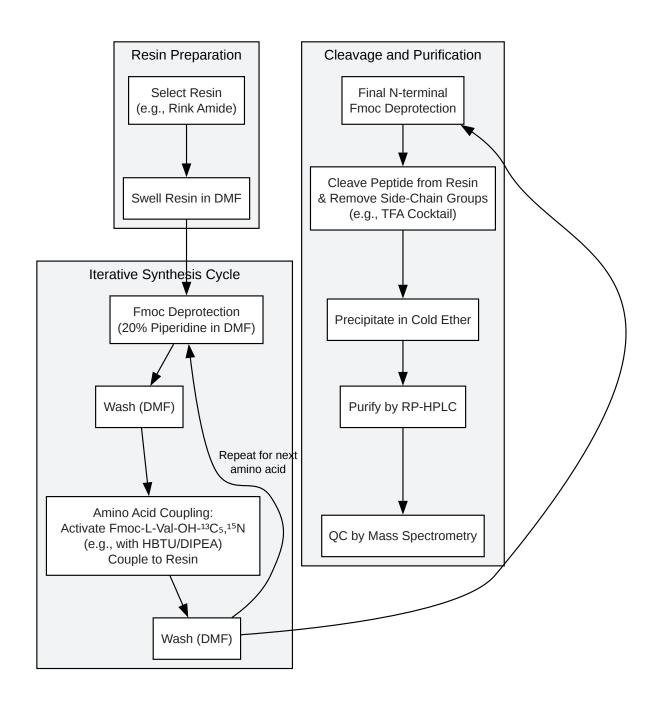
Experimental Protocols and Applications

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a key reagent for the synthesis of isotopically labeled peptides.[6] These "heavy" peptides are primarily used as internal standards for quantitative mass spectrometry (the AQUA strategy) and for structural and dynamic studies by NMR spectroscopy.[10]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-L-Val-OH-¹³C₅, ¹⁵N into a peptide sequence using Fmoc-based SPPS.





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Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed SPPS Protocol for Labeled Valine Incorporation



This protocol outlines the manual steps for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide chain. It is adaptable for automated synthesizers.[2][11][12]

Materials:

- Resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)
- Fmoc-L-Val-OH-13C5,15N and other required Fmoc-amino acids
- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
- Reagents: Piperidine, N,N'-Diisopropylcarbodiimide (DIC) or HBTU, OxymaPure® or HOBt, N,N-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
 (TIS)
- · Cold diethyl ether

Procedure:

- Resin Preparation: Swell the chosen resin in DMF for 30-60 minutes in a reaction vessel.
 Drain the DMF.[2]
- Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[13][14]
- Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
- Amino Acid Coupling (Labeled):
 - In a separate vessel, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator like HBTU or OxymaPure (3-5 equivalents) in DMF.
 - Add an activator base such as DIPEA (6-10 equivalents) to the solution and allow it to preactivate for 1-2 minutes.[11]



- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
- Coupling Monitoring: Perform a ninhydrin (Kaiser) test to check for completion. A negative result (beads remain colorless or yellow) indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.[13]
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. Filter the solution to separate the peptide from the resin beads.[11]
- Peptide Precipitation and Purification: Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide. Wash the pellet with cold ether and then dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
- Quality Control: Confirm the identity, purity, and isotopic incorporation of the final peptide using mass spectrometry and analytical HPLC.[11]

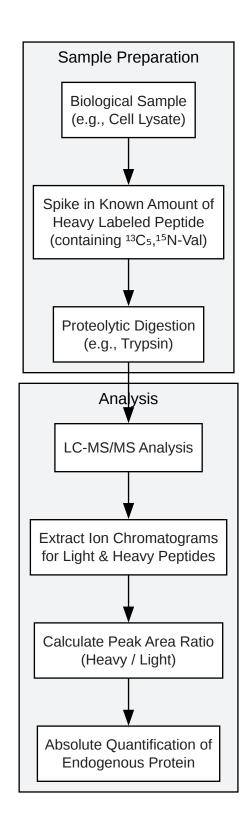
Analytical Workflows

Once synthesized, the isotopically labeled peptide is a powerful tool for quantitative proteomics and structural analysis.

Quantitative Proteomics using Labeled Peptides (AQUA)

The Absolute Quantification (AQUA) method uses a known quantity of a heavy-labeled synthetic peptide as an internal standard to determine the absolute amount of its endogenous, unlabeled counterpart in a complex sample.





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Workflow for Absolute Protein Quantification (AQUA).



NMR Sample Preparation and Analysis

Site-specific labeling with ¹³C and ¹⁵N is crucial for NMR spectroscopy, as it simplifies complex spectra and provides specific probes for determining the 3D structure and dynamics of peptides and proteins.[1][15]

Procedure for NMR Sample Preparation:

- Purification: Ensure the synthesized, labeled peptide is highly purified (>95%) by RP-HPLC.
- Solvent Exchange: Lyophilize the purified peptide multiple times from a D₂O-containing buffer to exchange labile protons.
- Final Sample Preparation: Dissolve the peptide in the final NMR buffer (e.g., phosphate or Tris buffer) at the desired pH. The final concentration for NMR is typically between 0.1 and 1 mM.[5]
- Data Acquisition: Acquire a series of multidimensional NMR spectra. A ¹H-¹⁵N HSQC is often
 the starting point to assess sample quality and dispersion. For structural studies,
 experiments like NOESY, TOCSY, HNCA, and HNCACB are employed to assign resonances
 and derive structural restraints.[5]

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a high-purity, versatile reagent that is fundamental to modern quantitative and structural proteomics. Its stable isotopic labels enable precise and reliable measurements that are unattainable with unlabeled analogues. The protocols and data presented in this guide provide a framework for the successful application of this compound in synthesizing labeled peptides for mass spectrometry and NMR analysis, thereby facilitating advanced research in drug development and molecular biology.

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